molecular formula C9H7ClN2S B7723864 1-(4-chlorophenyl)imidazole-2-thiol

1-(4-chlorophenyl)imidazole-2-thiol

Cat. No.: B7723864
M. Wt: 210.68 g/mol
InChI Key: QJWMVYCYPCPSKK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)imidazole-2-thiol (CAS: 17452-31-2) is a heterocyclic compound with the molecular formula C₁₀H₉ClN₂S and a molecular weight of 224.71 g/mol. Structurally, it features a chlorophenyl group attached to the imidazole ring at position 1 and a thiol (-SH) group at position 2. The compound is commercially available as a yellow crystalline solid with a purity of ≥97% and is synthesized via methods involving chlorination or condensation reactions . Its IUPAC name is 4-(4-chlorophenyl)-3-methyl-1H-imidazole-2-thione, and its SMILES notation is CN1C(=S)NC=C1C1=CC=C(Cl)C=C1, reflecting the substitution pattern and sulfur-containing moiety .

Properties

IUPAC Name

1-(4-chlorophenyl)imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWMVYCYPCPSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C=CN=C2S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)imidazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiourea and glyoxal under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)imidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The chlorophenyl group may enhance binding affinity to specific targets, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-chlorophenyl)imidazole-2-thiol with structurally or functionally related compounds, focusing on synthesis, substituents, and bioactivity:

Compound Name Structural Features Synthesis Method Biological Activity (Target/IC₅₀/EC₅₀) Key Findings References
This compound Chlorophenyl at position 1; thiol at position 2 Chlorination of precursor compounds Not explicitly reported Used as a precursor for heterocyclic derivatives with potential bioactivity
(E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-on Chalcone derivative with chlorophenyl and tolyl groups Claisen-Schmidt condensation IC₅₀: 1,484.75 μg/mL (MCF-7 cells) Low cytotoxicity; structural analogs with bromine substitutions show higher potency
1-(4-Nitrophenyl)imidazole-2-thiol Nitrophenyl substitution at position 1 Multistep cyclization and oxidation Not explicitly reported Nitro group enhances electron-withdrawing properties; potential for redox activity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole core with chlorophenyl and trifluoromethyl groups Click chemistry GP: 68.09% (NCI-H522 lung cancer) Inhibits c-Met kinase; induces apoptosis in multiple cancer cell lines
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols Benzimidazole-thiol core with arylideneamino substituents Multistep synthesis via CS₂ cyclization IC₅₀: <10 μM (α-glucosidase inhibition) Potent antidiabetic agents; thiol group critical for enzyme interaction

Key Structural and Functional Differences

Substituent Effects: Chlorophenyl vs. Imidazole vs. Triazole Core: The triazole-based analog 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits enhanced kinase inhibition due to the triazole ring’s ability to participate in hydrogen bonding and π-π stacking .

Biological Activity Trends: Chalcone derivatives like (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-on show weaker cytotoxicity (IC₅₀ >1,000 μg/mL) compared to brominated analogs (IC₅₀: 22–42 μg/mL), highlighting the importance of halogen electronegativity in bioactivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)imidazole-2-thiol, and how do reaction conditions influence yield?

  • The synthesis typically involves multi-step organic reactions, such as condensation of aldehydes/ketones with amines under acidic conditions. Critical optimization steps include:

  • Catalyst selection : Switching from palladium on carbon to Raney nickel avoids dehalogenation side reactions, improving intermediate yields to 92% .
  • Solvent and temperature : Ethanol at 45°C enhances cyclization efficiency (88% yield), while water or lower temperatures (25°C) reduce yields significantly .
    • Methodological considerations: LC-MS monitoring and isolation techniques are essential for tracking intermediates and final product purity.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule refinement. For example, derivatives like 1-benzyl-2-(4-chlorophenyl)imidazoles have been resolved with bond-length precision <0.01 Å .
  • NMR and FTIR : Used to confirm substituent positions (e.g., chloro and thiol groups) and electronic environments.

Q. What preliminary biological screening approaches are recommended for this compound?

  • Enzyme inhibition assays : Test interactions with targets like cytochrome P450 or kinases using fluorometric or colorimetric substrates .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl and thiol groups influence reactivity in cross-coupling reactions?

  • Steric effects : The chloro group’s ortho/para positions hinder nucleophilic attacks, favoring electrophilic substitutions at the imidazole ring’s C4/C5 positions .
  • Electronic effects : The electron-withdrawing chloro group polarizes the imidazole ring, enhancing thiolate nucleophilicity in SNAr reactions. Computational studies (DFT) can quantify charge distribution .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Meta-analysis : Compare IC50 values of analogs (e.g., 1-allyl-2-[(4-chlorobenzyl)sulfanyl] derivatives) to identify substituent-dependent trends .
  • Structural biology : Co-crystallize the compound with target enzymes (e.g., HIV-1 protease) to map binding interactions versus inactive analogs .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME calculate logP (lipophilicity) and BBB permeability. For example, the thiol group may reduce bioavailability due to high polarity .
  • Molecular docking : AutoDock Vina simulates binding to targets like EGFR kinase, highlighting hydrogen bonds with the thiol and chloroaryl groups .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes produce low yields, and how can this be mitigated?

  • Byproduct formation : Hydrodechlorination during hydrogenation (e.g., with Pd/C) generates undesired benzamide byproducts. Switching to Raney nickel suppresses this .
  • Workflow optimization : Use flow chemistry to control exothermic steps and improve reproducibility .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?

  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Kinetic isotope effects (KIE) : Deuterated substrates reveal rate-limiting steps in enzymatic turnover disrupted by the compound .

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